molecular formula C20H18O5 B034966 Crotalarin CAS No. 109517-68-2

Crotalarin

Cat. No. B034966
M. Wt: 338.4 g/mol
InChI Key: XIQJWMALSPXBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotalarin is a type of protein found in the venom of rattlesnakes. It belongs to the family of proteins known as crotalid venoms, which are produced by snakes belonging to the Crotalinae subfamily. Crotalarin has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Chemical Structure and Hemagglutinating Activity

Crotalarin, a blood group A-specific lectin from Crotalaria striata, has been studied for its chemical structure and hemagglutinating activity. Chemical modifications showed that certain amino acid residues are critical for its carbohydrate-binding property, specifically tyrosine, aspartic, and glutamic acid. The study indicates the importance of tryptophan residues in the lectin's carbohydrate-binding activity, shedding light on the structure-function relationship of crotalarin (Sikdar & Chatterjee, 1990).

Agricultural Applications

Crotalaria species like C. ochroleuca have been researched for their role as green manures in maize-bean cropping systems. Studies show that crotalaria can improve soil nitrogen content and physical properties, leading to increased crop yields. This highlights the potential of crotalaria as a sustainable agricultural practice (Fischler, Wortmann & Feil, 1999).

Herbicide Selectivity

Research on Crotalaria spectabilis and Crotalaria ochroleuca assessed the selectivity of post-emergent herbicides. The findings suggest certain herbicides demonstrate low phytotoxicity and minimal interference with crotalaria growth, indicating their potential use in managing weeds in crotalaria cultivation systems (Paula, Alvarez, Lima & Tomquelski, 2020).

Genetic Diversity and Crop Improvement

Genotyping-by-sequencing of Crotalaria species revealed significant genetic diversity, which is crucial for conservation and breeding purposes. This research contributes to the understanding of genetic variation in Crotalaria, supporting its potential as a food and industrial crop (Muli et al., 2022).

Antitumor and Antioxidant Potential

Crotalaria agatiflora has been studied for its potential chemopreventative properties against cancer. Ethanol extracts from this species showed cytotoxicity against cancerous cells and antioxidant activity, suggesting its therapeutic potential (Le Roux, Hussein & Lall, 2011).

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQJWMALSPXBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148960
Record name Crotalarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotalarin

CAS RN

109517-68-2
Record name Crotalarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109517682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotalarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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